molecular formula C16H17N5O2 B2946374 N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034364-89-9

N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2946374
CAS No.: 2034364-89-9
M. Wt: 311.345
InChI Key: GNONPIHYPWIZCY-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide ( 2034364-89-9) is a synthetic small molecule with a molecular formula of C16H17N5O2 and a molecular weight of 311.34 g/mol . This compound is of significant interest in oncological research, particularly in the investigation of heat shock protein 90 (Hsp90) pathways. Research on structurally related pyrimidine-4-carboxamide compounds has identified them as potent inhibitors of the Hsp90-Cdc37 protein-protein interaction (PPI) . Disrupting this interaction presents a targeted strategy for cancer therapy, as it can lead to the simultaneous degradation of multiple oncogenic client proteins, such as kinases, without inducing the heat shock response typically associated with N-terminal Hsp90 inhibitors . Pre-clinical studies on analogous compounds have demonstrated promising anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), Ewing sarcoma (SK-N-MC), and leukemia (THP-1) models, and have been shown to induce apoptosis . This makes it a valuable chemical tool for studying protein folding, chaperone function, and novel mechanisms of cancer cell death. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound from various suppliers, with available quantities ranging from 1mg to 50mg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c17-15(22)11-5-1-2-6-12(11)20-16(23)13-9-14(19-10-18-13)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,17,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNONPIHYPWIZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy, and relevant case studies. The compound's structure suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. Its structure features a pyrimidine core substituted with a pyrrolidine moiety and a carbamoylphenyl group, which may influence its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H18N4O2C_{15}H_{18}N_{4}O_{2}
Molecular Weight298.33 g/mol
LogP2.3
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values indicating potency superior to standard treatments like isoniazid .

The proposed mechanism of action for this class of compounds involves inhibition of key enzymes or pathways in microbial metabolism. The structural features suggest potential interactions with targets involved in nucleic acid synthesis or protein synthesis, which are critical for microbial growth and survival.

Case Studies

  • Inhibition of Mycobacterial Growth : A study evaluated various substituted quinoline-2-carboxamides, revealing that some derivatives had superior activity against M. tuberculosis compared to established drugs. This highlights the potential of similar structures, including this compound, in developing new antimycobacterial agents .
  • Selectivity and Toxicity : In vitro studies demonstrated that certain analogues exhibited minimal toxicity against human cell lines while retaining potent antimicrobial activity. This selectivity is crucial for therapeutic development, as it suggests a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring and the substituents on the phenyl group significantly affect biological activity. For example, variations in the 4-position of the pyrimidine core have been linked to enhanced potency against specific pathogens .

Table 2: SAR Insights

ModificationObserved Effect
Substituent at 4-positionIncreased potency against M. tuberculosis
Pyrrolidine moietyEnhanced binding affinity to target enzymes

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrimidine vs.
  • Imidazo[1,2-b]pyridazine () : The imidazo[1,2-b]pyridazine core in the Trk-targeting compound introduces a larger aromatic system, favoring interactions with hydrophobic kinase pockets, whereas the target compound’s pyrimidine core may offer better synthetic accessibility .

Substituent Effects

  • Pyrrolidin-1-yl vs. Piperazine () : The target compound’s pyrrolidine group provides a balance of lipophilicity and conformational flexibility, whereas piperazine derivatives (e.g., 43 , 44 ) exhibit enhanced solubility but may suffer from faster metabolic clearance .
  • Carbamoylphenyl vs.

Q & A

Q. What are the critical steps for synthesizing N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide with high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on regioselective functionalization of the pyrimidine core. Key steps include:
  • Coupling Reactions : Use palladium-catalyzed cross-coupling to introduce the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring, ensuring minimal side-product formation .
  • Amide Bond Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for the reaction between 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid and 2-carbamoylaniline, monitoring progress via TLC or HPLC .
  • Purification : Utilize flash chromatography with gradient elution (e.g., 5–30% methanol in dichloromethane) followed by recrystallization from ethanol/water to achieve ≥95% purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural validation requires a multi-technique approach:
  • NMR Spectroscopy : Assign peaks for the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and pyrimidine carboxamide NH (δ 8.3–8.5 ppm, broad singlet). Compare with published spectra of analogous pyrimidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with an error margin of <5 ppm .
  • X-ray Crystallography : If single crystals are obtained, analyze dihedral angles between the pyrimidine ring and substituents to verify spatial orientation (e.g., deviations <15° from coplanarity) .

Q. What protocols ensure the compound’s stability during storage and handling?

  • Methodological Answer :
  • Storage Conditions : Store lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating kinase inhibition activity?

  • Methodological Answer :
  • Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., Src, Abl, Trk) at 1–10 µM compound concentration. Include staurosporine as a positive control .
  • Cellular Potency : Test antiproliferative activity in K562 (chronic myelogenous leukemia) or PC3 (prostate cancer) cell lines using MTT assays. Calculate IC₅₀ values with dose-response curves (0.1–10 µM, 72-hour exposure) .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the pyrrolidine group (e.g., replace with piperidine or morpholine) and the carbamoylphenyl moiety (e.g., halogenation at the 4-position).
  • Activity Mapping : Corrogate potency data (IC₅₀) with steric/electronic parameters (e.g., logP, polar surface area) using QSAR software. Prioritize analogs with >10-fold selectivity over off-target kinases .

Q. What strategies reduce off-target effects in cellular models?

  • Methodological Answer :
  • Selectivity Screening : Perform broad-panel kinase profiling (≥50 kinases) at 1 µM compound concentration. Exclude analogs with >30% inhibition of non-target kinases (e.g., EGFR, VEGFR2) .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to identify unintended protein interactions in treated cells (e.g., 24-hour exposure at IC₅₀) .

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